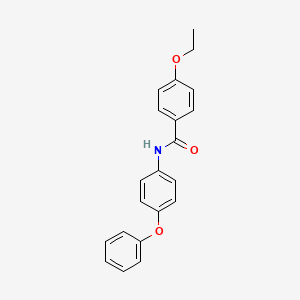
2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide, also known as BMH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BMH is a hydrazinecarboxamide derivative that exhibits a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
科学的研究の応用
2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of 2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide is in the field of cancer research. 2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide has been shown to exhibit potent antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. The mechanism of action of 2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide also exhibits antimicrobial activity against a wide range of bacterial and fungal strains. It has been shown to be effective against both gram-positive and gram-negative bacteria, as well as Candida albicans and Aspergillus niger. The mechanism of action of 2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide involves the disruption of bacterial cell membranes and inhibition of fungal cell wall synthesis.
In addition to its antitumor and antimicrobial properties, 2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide also exhibits anti-inflammatory activity. It has been shown to reduce inflammation in animal models of acute and chronic inflammation. The mechanism of action of 2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide involves the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways.
作用機序
The mechanism of action of 2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide involves the inhibition of various cellular pathways that are involved in tumor growth, microbial infection, and inflammation. 2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. 2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide also inhibits the NF-κB pathway, which is involved in the regulation of inflammatory responses.
In microbial cells, 2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide disrupts the cell membrane and inhibits cell wall synthesis, leading to cell death. It also inhibits the activity of bacterial enzymes involved in the synthesis of nucleic acids and proteins.
Biochemical and Physiological Effects
2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide exhibits a wide range of biochemical and physiological effects. It has been shown to induce DNA damage and oxidative stress in cancer cells, leading to cell death. It also inhibits the activity of enzymes involved in the synthesis of nucleic acids and proteins, leading to the inhibition of tumor growth and microbial infection.
In addition to its antitumor and antimicrobial properties, 2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide also exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways.
実験室実験の利点と制限
2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide has several advantages for lab experiments. It is a stable and easily synthesizable compound that exhibits potent biological activity. It is also relatively inexpensive compared to other compounds with similar biological activity.
However, 2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide also has some limitations for lab experiments. It exhibits poor solubility in water, which can limit its use in certain experimental setups. It also exhibits some toxicity at higher doses, which can limit its use in vivo.
将来の方向性
There are several future directions for the research on 2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide. One potential direction is to explore its potential applications in combination therapy with other chemotherapeutic agents. Another direction is to investigate its potential applications in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Further research is also needed to elucidate the mechanism of action of 2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide and to optimize its pharmacokinetic and pharmacodynamic properties.
合成法
2-benzoyl-N-(4-methylphenyl)hydrazinecarboxamide can be synthesized by the reaction between 4-methylbenzoylhydrazine and benzoyl chloride in the presence of a base catalyst. The reaction occurs in anhydrous conditions and yields a white crystalline solid with a melting point of 226-228°C. The purity of the synthesized compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
特性
IUPAC Name |
1-benzamido-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11-7-9-13(10-8-11)16-15(20)18-17-14(19)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTSWKBWVZCUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24783998 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2,4-dimethylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5169398.png)
![3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5169409.png)
![N-1-naphthyl-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5169415.png)

![2-[(5-{2-[(2,5-dichlorophenyl)sulfonyl]carbonohydrazonoyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B5169426.png)
![2-(3-methoxyphenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5169437.png)
![4-butoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5169439.png)
![N-[2-(tert-butylthio)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5169459.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitro-2-furamide](/img/structure/B5169463.png)

![4-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)thiomorpholine](/img/structure/B5169465.png)
![N-[4-(acetylamino)phenyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5169483.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B5169489.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5169497.png)